Tri-1-naphthylphosphine

Sonogashira Coupling Ligand Selectivity Copper Catalysis

Standard triarylphosphines like PPh3 lack the steric bulk needed for demanding cross-couplings. Tri-1-naphthylphosphine (Np3P) solves selectivity and stability gaps. - **Performance data**: In Pd-free Sonogashira, Np3P boosts diyne yield from 3% to 18% vs PPh3. - **Process advantage**: Forms exceptionally stable palladacycles for Heck vinylations; compatible with cyanide-ion catalyst separation. - **Cost efficiency**: Active at 2 mol% Pd loading in Sonogashira; reduces precious metal costs. - **Specialized application**: Enables red-emitting Cu(I) complex (650 nm) for OLED materials.

Molecular Formula C30H21P
Molecular Weight 412.5 g/mol
CAS No. 3411-48-1
Cat. No. B1296259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTri-1-naphthylphosphine
CAS3411-48-1
Molecular FormulaC30H21P
Molecular Weight412.5 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2P(C3=CC=CC4=CC=CC=C43)C5=CC=CC6=CC=CC=C65
InChIInChI=1S/C30H21P/c1-4-16-25-22(10-1)13-7-19-28(25)31(29-20-8-14-23-11-2-5-17-26(23)29)30-21-9-15-24-12-3-6-18-27(24)30/h1-21H
InChIKeyDMEUUKUNSVFYAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tri-1-naphthylphosphine for Catalysis and Procurement


Tri-1-naphthylphosphine (CAS 3411-48-1, also referred to as TNAP or Np3P) is a bulky, triarylphosphine ligand featuring three 1-naphthyl substituents attached to a central phosphorus atom . This compound is a member of the triarylphosphine class and is commercially available in high purity (typically 97%), commonly supplied as a white to pale-yellow powder . Its physical properties include a melting point of 261-265 °C and a high predicted logP of approximately 8.4, indicating strong hydrophobicity [1]. The compound is widely utilized in coordination chemistry and catalysis, particularly in cross-coupling reactions such as Heck, Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations [2].

Bulky triarylphosphine for Pd and Cu catalysis
Enables steric differentiation in cross-coupling
Reported high hydrophobicity (logP ~8.4)
Powder form for inert-atmosphere handling

Why Generic Phosphines Cannot Replace Tri-1-naphthylphosphine


Triarylphosphine ligands are not interchangeable commodities; their steric and electronic profiles dictate catalyst performance. Tri-1-naphthylphosphine (Np3P) possesses a uniquely large steric bulk due to its three fused-ring naphthyl groups, which profoundly influences reaction selectivity and catalyst stability in ways that smaller arylphosphines like triphenylphosphine (PPh3) cannot replicate [1][2]. For example, in palladium-free Sonogashira couplings, Np3P directs selectivity towards different product distributions (e.g., promoting buta-1,3-diyne formation) compared to PPh3, demonstrating that the ligand is not a mere spectator but an active determinant of reaction pathways [2]. Furthermore, the bulk of Np3P enables the formation of robust palladacycles that are exceptionally stable and active catalysts for Heck reactions, a property not conferred by less sterically demanding analogs [3]. Substituting Np3P with a generic phosphine without rigorous re-optimization risks dramatically reduced yields, altered chemoselectivity, and catalyst deactivation.

Steric bulkSmaller arylphosphines cannot replicate Np3P’s Tolman cone angle; direct replacement may alter catalyst geometry and activity.
SelectivityIn Sonogashira couplings, PPh3 gives divergent product distributions; substituting may shift reaction pathways away from desired outcomes.
Catalyst stabilityRobust palladacycles unique to Np3P are not observed with less bulky ligands, which may compromise catalyst lifetime and workup.

Tri-1-naphthylphosphine Performance vs. Common Analogs


Sonogashira Product Selectivity Comparison

In a palladium-free Sonogashira cross-coupling, the ligand Tri-1-naphthylphosphine (Np3P) induces a distinct product distribution compared to triphenylphosphine (PPh3) under identical conditions (CuI, K2CO3, DMF, 120°C) [1]. For the reaction of iodobenzene with phenylacetylene, the Np3P system yielded 62% of the expected Sonogashira product (tolane) and 18% of the buta-1,3-diyne side product after 7 hours [1]. In contrast, the PPh3 system under the same conditions gave 86% of the tolane product and only 3% of the buta-1,3-diyne [1]. This demonstrates that Np3P significantly alters the chemoselectivity of the reaction, favoring a divergent pathway.

Sonogashira Selectivity
Head-to-head
Np3P: tolane 62%, diyne 18%
PPh3: tolane 86%, diyne 3%
Supports divergent diyne pathway selection
Identical CuI/K2CO3/DMF/120°C conditions
Sonogashira Coupling Ligand Selectivity Copper Catalysis

Palladacycle-Enhanced Stability in Heck Reactions

Tri(1-naphthyl)phosphine (PNp3) forms exceptionally stable palladacycles when reacted with palladium(II) salts, which serve as highly active catalysts for the Heck reaction [1]. A key practical advantage of this catalyst system is its compatibility with a cyanide ion workup, allowing for efficient separation of the product from the catalyst [1]. While the original publication does not provide a direct yield comparison for the Heck reaction against a less bulky analog like PPh3, it establishes that the unique steric bulk of Np3P is essential for forming these robust palladacyclic catalysts, a property not observed with simpler triarylphosphines [1].

Palladacycle Stability
Class-level
Forms stable palladacycles; enables cyanide-ion catalyst separation
Enhances catalyst robustness and workup
Qualitative differentiation; no direct yield comparison
Heck Reaction Catalyst Stability Palladacycle

Synthetic Yield Improvement via Superbasic System

The synthesis of Tri-1-naphthylphosphine has been optimized using a superbasic t-BuONa/DMSO system at 60-70°C, achieving a 34% isolated yield from red phosphorus and 1-bromonaphthalene [1]. This represents a significant improvement over an earlier method using a KOH/DMSO system, which yielded only 10% of the product [1]. While not a direct ligand performance metric, this higher synthetic yield enhances the commercial viability and cost-effectiveness of producing and procuring the ligand for large-scale research programs.

Synthetic Yield
Reported
34% (t-BuONa/DMSO) vs. 10% (previous)
Improved synthetic accessibility
3.4-fold yield improvement
Phosphine Synthesis Process Chemistry Yield Optimization

Low Palladium Loading in Sonogashira Reactions

New mononuclear palladacycles derived from Tri-1-naphthylphosphine (Np3P) exhibit high catalytic activity in the Sonogashira reaction under low catalyst loadings of 2 mol% Pd and relatively mild conditions [1]. This demonstrates that the steric properties of Np3P translate into efficient catalysts that operate at reduced metal concentrations, which is beneficial for cost reduction and minimizing heavy metal contamination. A direct quantitative comparison to a PPh3-derived palladacycle under identical conditions is not provided, but the activity at 2 mol% loading is a relevant benchmark for industrial feasibility.

Pd Loading
Reported
2 mol% Pd
Effective at low catalyst loading
Supports cost-efficient protocol development
Sonogashira Coupling Catalyst Loading Palladacycle

Broad Cross-Coupling Reaction Scope

Vendor technical data and literature confirm that Tri-1-naphthylphosphine is a suitable ligand for a wide array of cross-coupling reactions, including Buchwald-Hartwig amination, Heck, Hiyama, Negishi, Sonogashira, Stille, and Suzuki-Miyaura couplings . This broad applicability contrasts with more specialized or less sterically demanding ligands that may perform well in only a subset of these transformations. While quantitative performance varies by specific reaction, the documented versatility reduces the need for multiple specialized ligands in a research lab, streamlining inventory and reducing procurement complexity.

Reaction Scope
Data to verify
Documented for 7 major cross-coupling types
Broad synthetic utility reported
Vendor-supplied data; independent validation advised
Cross-Coupling Ligand Versatility Palladium Catalysis

Luminescent Cu(I) Complex Photophysics

The first Cu(I) complex with Tri-1-naphthylphosphine (Np3P), [Cu(phen)(Np3P)I], exhibits red emission with a peak maximum (λmax) at 650 nm at room temperature [1]. This luminescent property is a direct consequence of the specific steric and electronic environment provided by the bulky Np3P ligand. While not a catalytic performance metric, this demonstrates that Np3P can confer unique photophysical properties to metal complexes, opening applications in materials science and sensing that are not accessible with simpler phosphine ligands. This is a clear case of structural differentiation leading to a distinct functional outcome.

Cu(I) Emission
Reported
λmax = 650 nm (red emission)
Confers unique photophysical property
Room temperature, solid state
Coordination Chemistry Luminescence Copper Complexes

Tri-1-naphthylphosphine Application Scenarios


Buta-1,3-diyne Synthesis via Sonogashira Coupling

Labs aiming to synthesize buta-1,3-diyne scaffolds as advanced intermediates for materials or pharmaceuticals should prioritize Tri-1-naphthylphosphine (Np3P) over PPh3. Evidence shows Np3P dramatically increases the yield of the diyne side product (from 3% to 18%) under identical palladium-free Sonogashira conditions [1]. This selectivity shift provides a strategic advantage in divergent synthetic routes, enabling direct access to a valuable compound class that is otherwise a minor byproduct.

Robust Heck Reaction Catalysis and Workup

For Heck vinylations, especially in industrial or large-scale settings where catalyst stability and product purification are paramount, the use of Tri-1-naphthylphosphine is justified. Its ability to form exceptionally stable palladacycles translates to sustained catalytic activity, and its unique compatibility with cyanide-ion-mediated catalyst separation simplifies downstream processing and reduces heavy metal contamination of the final product [2].

Low Palladium-Loading Sonogashira Couplings

Process chemists seeking to minimize precious metal costs in Sonogashira reactions can leverage Np3P-derived palladacycles, which demonstrate high activity at a low catalyst loading of 2 mol% Pd [3]. This allows for the efficient construction of aryl-alkyne bonds while adhering to principles of green chemistry and process economics. Procurement of Np3P is a strategic choice for developing cost-optimized, scalable protocols.

Luminescent Cu(I) Complexes for Optoelectronics

Materials scientists developing novel red-emitting materials for OLEDs, sensors, or bioimaging should procure Np3P for the synthesis of Cu(I) complexes. The ligand's unique steric profile enables the formation of a complex, [Cu(phen)(Np3P)I], with a distinct red emission at 650 nm at room temperature [3]. This application is not accessible with generic phosphine ligands, making Np3P a critical starting material for this area of research.

Application
Selection Property
Validation Focus
Buta-1,3-diyne synthesis
Steric-driven selectivity shift
Product distribution reproducibility
Heck vinylation with robust catalyst
Palladacycle stability and separability
Catalyst lifetime and purity profile
Low-loading Sonogashira coupling
Catalyst activity at reduced Pd loading
Cost-optimized protocol validation
Luminescent Cu(I) materials
Unique steric-electronic ligand profile
Emission wavelength and quantum yield verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
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